6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid
Overview
Description
6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H4BrN3O2. This compound is part of the imidazo[1,2-A]pyrimidine family, which is known for its diverse applications in medicinal chemistry and material science . The presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the cyclization of 2-aminopyrimidine derivatives with bromoacetyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as toluene or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, and alkoxide ions are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-A]pyrimidine derivatives.
Oxidation Products: N-oxides of imidazo[1,2-A]pyrimidine.
Reduction Products: Dehalogenated imidazo[1,2-A]pyrimidine derivatives.
Scientific Research Applications
6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-A]pyrimidine derivatives: Various derivatives with different substituents at the 6th and 3rd positions.
Uniqueness: 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-9-7-10-2-5(6(12)13)11(7)3-4/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGTIVUKTZYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737408 | |
Record name | 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80737408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-05-3 | |
Record name | 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80737408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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